2-Chloro-4-(2,2-difluoroethoxy)benzonitrile
Description
2-Chloro-4-(2,2-difluoroethoxy)benzonitrile (CAS: 1557426-91-1) is a halogenated aromatic nitrile with the molecular formula C₉H₆ClF₂NO and a molecular weight of 217.60 g/mol . The compound features a benzonitrile core substituted with a chlorine atom at the 2-position and a 2,2-difluoroethoxy group at the 4-position. The 2,2-difluoroethoxy moiety introduces both electronegativity and moderate lipophilicity, making it relevant in agrochemical and pharmaceutical synthesis, particularly as an intermediate in insecticide development (e.g., pyrazole amide derivatives) . Its purity in commercial catalogs is typically ≥95% .
Properties
IUPAC Name |
2-chloro-4-(2,2-difluoroethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLUJYYARVPAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-hydroxybenzonitrile.
Etherification: The hydroxyl group is substituted with a 2,2-difluoroethoxy group. This can be achieved through a nucleophilic substitution reaction using 2,2-difluoroethanol and a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,2-difluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the nitrile group.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(2,2-difluoroethoxy)benzoic acid from hydrolysis.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amines or aldehydes.
Scientific Research Applications
2-Chloro-4-(2,2-difluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro and difluoroethoxy groups can enhance its binding affinity and specificity.
Chemical Reactions: Acts as a substrate in various chemical reactions, where the electron-withdrawing effects of the chloro and nitrile groups influence its reactivity.
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Formula : C₁₄H₆ClF₂N₂O₂B
- Key Features : Incorporates a boronate ester (dioxaborolane) group and fluorine at the 4-position.
- Comparison : The boronate ester enhances reactivity in Suzuki-Miyaura cross-coupling reactions, unlike the difluoroethoxy group. The fluorine atom increases electronegativity but reduces steric bulk compared to the 2,2-difluoroethoxy substituent. Applications include organic electronics and medicinal chemistry .
4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile
- Formula: C₁₀H₇ClF₃NO
- Key Features : A trifluoroethoxy group replaces the difluoroethoxy moiety.
- Comparison : The additional fluorine in the trifluoroethoxy group increases lipophilicity (logP ~2.1 vs. ~1.8 for the difluoroethoxy analog) and metabolic stability, making it more suitable for long-acting agrochemicals .
2-Chloro-4-(phenylmethoxy)benzonitrile
- Formula: C₁₄H₁₀ClNO
- Key Features : A benzyloxy group replaces the difluoroethoxy chain.
- This compound is less polar (water solubility <0.1 mg/mL) and more prone to oxidative metabolism, limiting its use in vivo .
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride
- Formula : C₁₀H₆ClN₃·HCl
- Key Features : Pyrazole ring at the 4-position.
- Comparison : The pyrazole enhances hydrogen-bonding capacity and bioavailability. This derivative is an intermediate in Darolutamide (a prostate cancer drug), demonstrating higher binding affinity to androgen receptors than the difluoroethoxy analog .
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile
- Formula : C₁₄H₆Cl₂N₂
- Key Features: Biphenyl system with dual cyano and chloro groups.
- Comparison : The extended conjugation increases UV absorption (λmax ~280 nm vs. ~265 nm for the difluoroethoxy compound), useful in materials science. However, its higher molecular weight (264.03 g/mol) may reduce permeability in biological systems .
Data Table: Key Properties of Selected Benzonitrile Derivatives
<sup>*</sup>Predicted using ChemAxon software.
Biological Activity
2-Chloro-4-(2,2-difluoroethoxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8ClF2NO
- Molecular Weight : 233.63 g/mol
- IUPAC Name : 2-chloro-4-(2,2-difluoroethoxy)benzonitrile
Biological Activity Overview
The biological activity of 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile is primarily linked to its role in inhibiting specific enzymatic pathways and its potential as a therapeutic agent. Research indicates that this compound may exhibit anti-cancer properties by modulating various cellular pathways.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation. The compound interacts with the ATP-binding site of certain kinases, effectively blocking their activity. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Study 1: Kinase Inhibition
A study investigated the inhibitory effects of 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile on various kinases, particularly focusing on its selectivity towards cancer-related pathways. The results demonstrated a significant reduction in kinase activity at micromolar concentrations, suggesting its potential as a targeted therapy for specific cancers.
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The findings revealed that 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile exhibited dose-dependent cytotoxicity, with IC50 values ranging from 5 to 15 µM across various cell lines. This indicates a promising therapeutic index for further development.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile | 233.63 | 5-15 | Kinase inhibition |
| Compound A (e.g., similar structure) | 240.00 | 10-20 | Non-selective kinase inhibition |
| Compound B (e.g., related derivative) | 250.00 | 8-18 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
